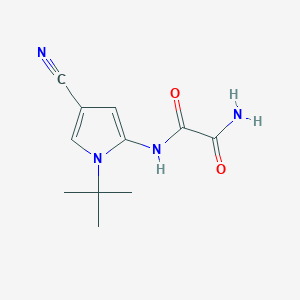
N'-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyano group, and an oxamide moiety attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide typically involves the reaction of 1-tert-butyl-4-cyanopyrrole with oxalyl chloride, followed by the addition of an amine to form the oxamide linkage. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with different functional groups replacing the cyano group.
Wissenschaftliche Forschungsanwendungen
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the oxamide moiety can influence its binding affinity and specificity. The molecular pathways involved would vary based on the target and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide: Similar structure with a pyrazole ring instead of a pyrrole ring.
2-(N-tert-butoxycarbonylamino)pyridine derivatives: Compounds with similar tert-butyl and cyano groups but different core structures.
Uniqueness
N’-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide is unique due to the combination of its tert-butyl, cyano, and oxamide functional groups attached to a pyrrole ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N'-(1-tert-butyl-4-cyanopyrrol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)15-6-7(5-12)4-8(15)14-10(17)9(13)16/h4,6H,1-3H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDAEGOSBNVSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1NC(=O)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide](/img/structure/B7428081.png)
![methyl N-methyl-N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B7428087.png)
![1-[3-(2-Chlorophenyl)prop-2-ynyl-methylamino]-3-phenylpropan-2-ol](/img/structure/B7428094.png)
![6-[[2-(3-Bromophenyl)pyrrolidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7428101.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide](/img/structure/B7428109.png)
![N-[2-hydroxy-3-(methylamino)-3-oxopropyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7428116.png)
![6-[(7-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7428120.png)
![1-[3-[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]phenyl]pyrrolidin-2-one](/img/structure/B7428121.png)
![3-[[2-(methylamino)-2-oxoethyl]-propylamino]-N-(4-phenoxyphenyl)propanamide](/img/structure/B7428128.png)
![[1-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dihydroindol-3-yl]methanol](/img/structure/B7428135.png)
![N'-[1-(3-acetamidophenyl)ethyl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)oxamide](/img/structure/B7428140.png)
![N-(1-tert-butylpiperidin-4-yl)-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7428142.png)
![N-[[4-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7428168.png)
![N-[4-(benzimidazol-1-yl)phenyl]-2-(methylsulfamoyl)acetamide](/img/structure/B7428172.png)
